molecular formula C8H18N2 B1508261 (S)-1-isopropyl-3-methylpiperazine

(S)-1-isopropyl-3-methylpiperazine

Cat. No.: B1508261
M. Wt: 142.24 g/mol
InChI Key: YACAUMLIXMVUBX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-isopropyl-3-methylpiperazine is a chiral piperazine derivative with a specific stereochemistry. This compound is characterized by the presence of an isopropyl group and a methyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-isopropyl-3-methylpiperazine typically involves the reaction of (S)-1-chloro-3-methyl-piperazine with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-isopropyl-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

(S)-1-isopropyl-3-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-isopropyl-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

    1-Isopropyl-4-methyl-piperazine: Similar structure but with a different substitution pattern.

    1-Isopropyl-3-ethyl-piperazine: Similar structure with an ethyl group instead of a methyl group.

    1-Methyl-3-isopropyl-piperazine: Similar structure but with reversed positions of the isopropyl and methyl groups.

Uniqueness: (S)-1-isopropyl-3-methylpiperazine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its structural analogs. The presence of the (S)-configuration may influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(3S)-3-methyl-1-propan-2-ylpiperazine

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

YACAUMLIXMVUBX-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C(C)C

Canonical SMILES

CC1CN(CCN1)C(C)C

Origin of Product

United States

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